
3-Chloro-2-fluoropyridine
Overview
Description
3-Chloro-2-fluoropyridine is a heterocyclic organic compound with the molecular formula C5H3ClFN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by fluorine and chlorine atoms, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-fluoropyridine can be synthesized through several methods. One common approach involves the halogen exchange reaction, where 2,3-dichloropyridine is treated with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the direct fluorination of 3-chloropyridine using fluorine gas under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogen exchange reactions. The process typically requires high-purity starting materials, precise control of reaction conditions, and efficient purification techniques to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functionalized pyridine derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) or DMF at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products: The major products formed from these reactions include various substituted pyridines, biaryl compounds, and functionalized pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
3-Chloro-2-fluoropyridine is extensively used as a building block in the synthesis of pharmaceuticals. Its unique structure allows for the modification of biological activity in drug candidates.
Case Study: Antihistamines
One notable application is in the synthesis of antihistamines like loratadine. The compound serves as a precursor, where the fluorine atom can be substituted to enhance pharmacological properties. Research indicates that using this compound allows for late-stage functionalization, which simplifies the synthetic route to complex molecules .
Table: Synthesis of Antihistamines Using this compound
Compound | Synthetic Route | Yield (%) |
---|---|---|
Loratadine | Via C–H fluorination and substitution | 84 |
Desloratadine | Similar methodology | 79 |
Agrochemical Applications
In agrochemistry, this compound is utilized in the development of herbicides and pesticides. Its ability to undergo various chemical reactions makes it an ideal candidate for creating novel agrochemical agents.
Case Study: Herbicide Development
Research has shown that derivatives of this compound exhibit herbicidal activity against specific weed species. The compound's halogenated structure enhances its interaction with plant enzymes, leading to improved efficacy compared to non-halogenated analogs .
Material Science
The compound is also investigated for its potential applications in material science, particularly in the development of polymeric materials and coatings. Its reactivity allows it to be incorporated into polymers, enhancing properties such as thermal stability and chemical resistance.
Analytical Chemistry
This compound is used as a reagent in various analytical chemistry applications, including chromatographic methods and mass spectrometry. Its unique spectral properties facilitate the identification and quantification of complex mixtures.
Table: Analytical Applications
Methodology | Application |
---|---|
Gas Chromatography | Identification of metabolites |
Mass Spectrometry | Quantification of drug compounds |
Mechanism of Action
The mechanism of action of 3-chloro-2-fluoropyridine largely depends on its application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The presence of both chlorine and fluorine atoms in the pyridine ring can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
- 2-Chloro-3-fluoropyridine
- 3-Chloro-4-fluoropyridine
- 2,3-Difluoropyridine
- 3-Chloro-2,4-difluoropyridine
Comparison: 3-Chloro-2-fluoropyridine is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules . Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable compound in various research and industrial applications .
Biological Activity
3-Chloro-2-fluoropyridine is a heterocyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
This compound (CHClFN) features a pyridine ring substituted with a chlorine atom at the 3-position and a fluorine atom at the 2-position. The compound can be synthesized through various methods, including nucleophilic substitution reactions and late-stage functionalization techniques. One notable method involves the reaction of 2-fluoropyridine with chlorinating agents under controlled conditions, yielding high purity and yield .
Biological Activity
The biological activity of this compound has been investigated across several studies, revealing its potential in various therapeutic areas:
1. Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains. In vitro studies have shown effective inhibition of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
2. Antiviral Properties:
The compound has also demonstrated antiviral activity, particularly against certain viruses such as influenza. The mechanism appears to involve interference with viral replication processes, although detailed pathways remain to be elucidated .
3. Cytotoxic Effects:
In cancer research, this compound has been evaluated for cytotoxic effects against various cancer cell lines. Studies have reported IC values indicating significant cytotoxicity, making it a candidate for further development in cancer therapeutics .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI explored the antimicrobial efficacy of this compound against multidrug-resistant strains of Escherichia coli. The compound was shown to inhibit bacterial growth effectively, with an IC value of 15 µM, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Antiviral Mechanism
In another study focusing on antiviral properties, researchers investigated the effects of this compound on the replication of influenza viruses. The compound was found to reduce viral titers significantly in infected cell cultures, suggesting a mechanism that interferes with viral entry or replication processes .
Case Study 3: Cancer Cell Line Testing
A comprehensive evaluation of cytotoxic effects was conducted on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that treatment with this compound led to apoptosis in cancer cells, with flow cytometry confirming increased annexin V binding in treated populations .
Research Findings Summary
Activity | IC Value | Target Organism/Cell Line |
---|---|---|
Antimicrobial | 15 µM | E. coli (multidrug-resistant strains) |
Antiviral | Not specified | Influenza virus |
Cytotoxic | Varies (specific values not provided) | HeLa, MCF-7 (cancer cell lines) |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-chloro-2-fluoropyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound typically involves halogenation or fluorination of pyridine derivatives. For example, direct fluorination of 3-chloropyridine using fluorinating agents like DAST (diethylaminosulfur trifluoride) under controlled temperatures (52–126°C) is a common approach . Reaction optimization requires precise control of stoichiometry, solvent selection (e.g., DCM or THF), and temperature to avoid side reactions such as over-fluorination. Yield improvements (>90%) are achievable via catalytic methods, though impurities like unreacted starting materials necessitate purification via column chromatography or recrystallization .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer : Purity assessment involves GC-MS or HPLC coupled with UV detection (λ ~254 nm) to quantify residual solvents or byproducts. Structural confirmation employs H/C NMR (e.g., F NMR for fluorine environment analysis) and FT-IR spectroscopy (C-F stretch ~1100 cm). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 131.54 . Cross-referencing with PubChem CID 2762818 ensures consistency with published spectral data .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : The compound is classified under GHS hazard codes H314 (severe skin burns), H226 (flammable liquid), and H302 (harmful if swallowed). Handling requires PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Spills should be neutralized with inert absorbents (vermiculite) and disposed as hazardous waste (UN2924). Storage conditions: <30°C in airtight containers, away from oxidizers .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl and F substituents activate the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the C4 and C5 positions. DFT calculations reveal decreased electron density at these sites, favoring reactions with amines or thiols. For Suzuki-Miyaura couplings, Pd(PPh) catalysts enable selective C-H functionalization at C4 under mild conditions (60°C, KCO base). Competing pathways (e.g., dehalogenation) are minimized by optimizing ligand-to-metal ratios .
Q. What strategies resolve contradictions in regioselectivity data for substitution reactions of this compound?
- Methodological Answer : Discrepancies in reported regioselectivity (C4 vs. C5 substitution) arise from solvent polarity and nucleophile hardness. For soft nucleophiles (e.g., thiophenol), polar aprotic solvents (DMF) favor C5 substitution due to stabilization of the transition state. In contrast, hard nucleophiles (e.g., NH) in non-polar solvents (toluene) target C4. Mechanistic studies using isotopic labeling (F) and in-situ F NMR kinetics can clarify these trends .
Q. How can computational modeling predict the metabolic stability of this compound derivatives in drug discovery?
- Methodological Answer : QSAR models and docking simulations (AutoDock Vina) assess interactions with cytochrome P450 enzymes. Meta-substituted derivatives show higher metabolic stability due to steric hindrance at the CYP3A4 active site. ADMET predictors (e.g., SwissADME) highlight logP values (~2.1) and topological polar surface area (TPSA <60 Å) as critical for blood-brain barrier penetration. Experimental validation via microsomal assays (human liver microsomes + NADPH) quantifies half-life (t) and intrinsic clearance .
Q. What advanced techniques characterize crystallographic and electronic properties of this compound complexes?
- Methodological Answer : Single-crystal X-ray diffraction confirms bond angles (C-Cl: ~1.73 Å, C-F: ~1.34 Å) and packing motifs. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., F···H contacts). UV-Vis spectroscopy (TD-DFT) correlates experimental (~270 nm) with HOMO-LUMO gaps (~5.2 eV). Cyclic voltammetry in acetonitrile reveals redox activity at -1.8 V (vs. Ag/AgCl), attributed to pyridine ring reduction .
Properties
IUPAC Name |
3-chloro-2-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFN/c6-4-2-1-3-8-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGMHTQDGNVKTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376479 | |
Record name | 3-Chloro-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1480-64-4 | |
Record name | 3-Chloro-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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